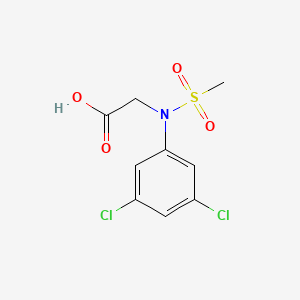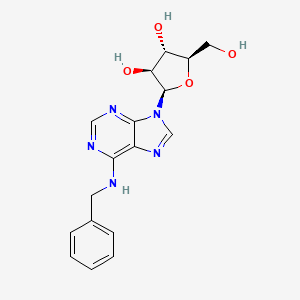
6-Benzylamino-9-(b-D-arabinofuranosyl)purine
説明
6-Benzylamino-9-(b-D-arabinofuranosyl)purine is a synthetic nucleoside analog. It has been used in anticancer research and as an antiviral agent . It showcases potent antiviral and anti-tumor activity and serves as a key agent in the treatment of several malignancies, especially leukemia and lymphoma .
Molecular Structure Analysis
The molecular formula of this compound is C17H19N5O4 . The molecular weight is 357.37 g/mol .Physical And Chemical Properties Analysis
This compound is a white to off-white powder . Its purity, as determined by HPLC, is a minimum of 95% .科学的研究の応用
Synthetic Methodologies and Chemical Properties
Improvement in Synthetic Processes : Shen Yong-jia's research offers insights into the synthesis of purine nucleoside analogs, detailing a method to acylate 2,6-diaminopurine leading to the formation of 9-(β-D-arabinofuranosyl) derivatives. These compounds are important for developing nucleoside analogs with potential therapeutic applications (Shen Yong-jia, 2006).
Cyclin-Dependent Kinase Inhibition : A study by M. Legraverend et al. described the synthesis and evaluation of 2,6,9-trisubstituted purines for inhibiting cyclin-dependent kinase activity. This research highlights the potential of these compounds in cancer therapy, demonstrating significant inhibitory activity in vitro (Legraverend et al., 2000).
Biochemical and Biological Activity
Natural Occurrence and Bioactivity : The occurrence of aromatic cytokinins, including 6-benzylaminopurine derivatives in oil palm, was reported by L. H. Jones et al. This study not only identifies these compounds in various tissues but also discusses their concentrations and bioactivity, providing a foundation for further research into their physiological roles (Jones et al., 2004).
作用機序
Target of Action
6-Benzylamino-9-(b-D-arabinofuranosyl)purine is a synthetic nucleoside analog . It is primarily used as an activator and as an antiviral agent . It has also been used in anticancer research .
Mode of Action
The compound interacts with its targets by mimicking the structure of natural nucleosides, allowing it to be incorporated into the genetic material of cells . It is a modified ribonucleoside with a boronic acid group attached to the 9 position of the purine ring . This modification leads to increased stability of the nucleotide in alkaline conditions and improved cellular uptake .
Biochemical Pathways
Once inside the cell, this compound can be phosphorylated on the 2’,3’ and 5’ positions, forming 2’,3’-diphosphate, 3’-diphosphate and 5’-triphosphate derivatives . These derivatives can then be incorporated into the cell’s genetic material, affecting various biochemical pathways .
Pharmacokinetics
Its modified structure is known to improve its stability in alkaline conditions and enhance its cellular uptake , which could potentially impact its bioavailability.
Result of Action
The incorporation of this compound into the genetic material of cells can lead to various molecular and cellular effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability is increased in alkaline conditions . .
生化学分析
Biochemical Properties
6-Benzylamino-9-(b-D-arabinofuranosyl)purine plays a significant role in biochemical reactions as an activator and antiviral agent . It interacts with several enzymes, proteins, and other biomolecules. For instance, it can be phosphorylated at the 2’, 3’, and 5’ positions, forming 2’, 3’-diphosphate, 3’-diphosphate, and 5’-triphosphate derivatives . These interactions enhance the stability of the nucleotide in alkaline conditions and improve cellular uptake .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect cell function by modulating the activity of specific enzymes and proteins involved in these pathways. Despite its antiviral and anti-tumor properties, it has not demonstrated significant effects against cancer cells in some studies .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s ability to be phosphorylated at multiple positions allows it to interact with various enzymes and proteins, thereby influencing their activity and stability . This, in turn, affects the overall cellular processes and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits increased stability in alkaline conditions, which contributes to its prolonged activity
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels . Its phosphorylation at multiple positions allows it to participate in various biochemical reactions, thereby affecting the overall metabolic processes within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, which are critical for its therapeutic efficacy . Understanding these mechanisms is essential for optimizing its delivery and targeting in clinical applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function . Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell, thereby influencing its overall efficacy and therapeutic potential .
特性
IUPAC Name |
(2R,3S,4S,5R)-2-[6-(benzylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O4/c23-7-11-13(24)14(25)17(26-11)22-9-21-12-15(19-8-20-16(12)22)18-6-10-4-2-1-3-5-10/h1-5,8-9,11,13-14,17,23-25H,6-7H2,(H,18,19,20)/t11-,13-,14+,17-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPKNNSABYPGBF-MBMVNNNZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@H]([C@@H]([C@H](O4)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


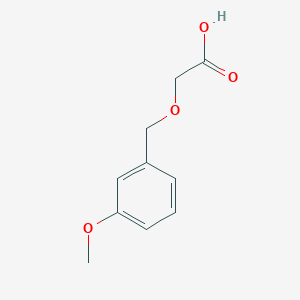
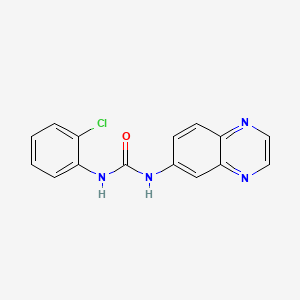
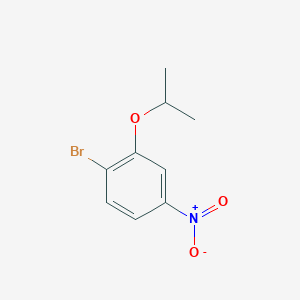
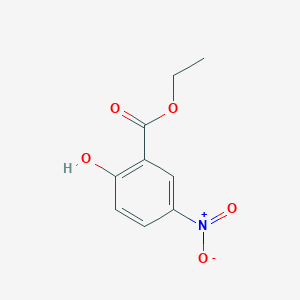

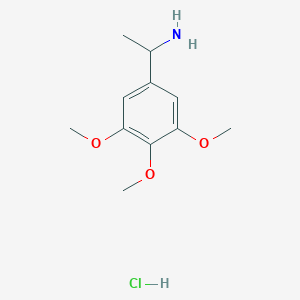
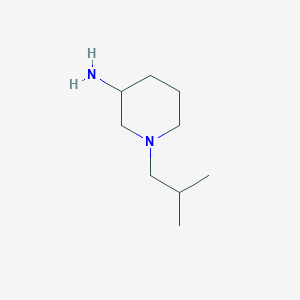

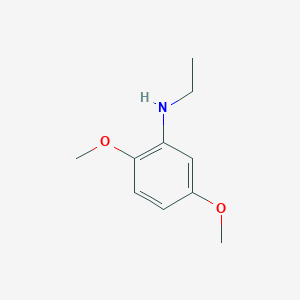
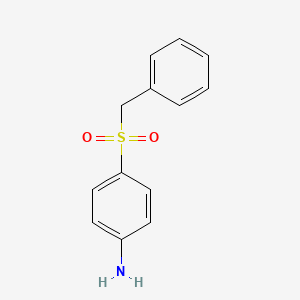
![4-[(4-Methylphenyl)methanesulfonyl]aniline](/img/structure/B3136770.png)
